molecular formula C14H23N5O B6261046 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one CAS No. 1803562-08-4

1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

Cat. No. B6261046
CAS RN: 1803562-08-4
M. Wt: 277.4
InChI Key:
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one, more commonly known as DMMP, is an organic compound used in a variety of scientific research applications. DMMP has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DMMP is not fully understood. However, it is believed that DMMP acts as an agonist at the NMDA receptor, which is involved in synaptic plasticity and long-term potentiation. This means that DMMP is able to activate the NMDA receptor, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
DMMP has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of neurotransmitters in the brain, which can have an antidepressant effect. DMMP has also been found to increase the level of dopamine in the brain, which can lead to an increase in motivation and focus.

Advantages and Limitations for Lab Experiments

DMMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has been found to have a wide range of effects on the body, making it a useful tool for studying the effects of different drugs on the body. However, DMMP has also been found to have some limitations. For example, it can cause nausea and vomiting in some people, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for DMMP research. One potential direction is to explore its effects on the immune system, as well as its potential to be used as an immunosuppressant. Additionally, further research could be done to explore its effects on the cardiovascular system, as well as its potential to be used as a cardiovascular drug. Additionally, further research could be done to explore its potential to be used as an antidepressant, as well as its potential to be used as an anti-inflammatory drug. Finally, further research could be done to explore its potential to be used as an anticonvulsant, as well as its potential to be used as an anti-anxiety drug.

Synthesis Methods

DMMP is synthesized using a two-step process involving a condensation reaction and a displacement reaction. In the condensation reaction, aniline and ethyl acetoacetate are reacted in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to form a mono-substituted piperidine. This is then reacted with a methyl pyrazole in a displacement reaction to form DMMP. The synthesis of DMMP has been found to be relatively simple and efficient.

Scientific Research Applications

DMMP has been used in a variety of scientific research applications. It has been used to study the effects of different drugs on the central nervous system, as well as to study the effects of different drugs on the cardiovascular system. DMMP has also been used to study the effects of different drugs on the immune system, as well as to study the effects of different drugs on the endocrine system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one' involves the reaction of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one with piperazine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one", "Piperazine" ], "Reaction": [ "To a stirred solution of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one (1.0 g, 4.5 mmol) in a suitable solvent (e.g. ethanol), piperazine (0.5 g, 5.4 mmol) and a suitable catalyst (e.g. palladium on carbon) are added.", "The reaction mixture is heated under reflux for 24 hours.", "After completion of the reaction, the mixture is cooled to room temperature and filtered to remove any catalyst.", "The filtrate is concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography using a suitable eluent (e.g. ethyl acetate/hexane) to afford the desired product as a white solid (yield: 80%)." ] }

CAS RN

1803562-08-4

Product Name

1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

Molecular Formula

C14H23N5O

Molecular Weight

277.4

Purity

91

Origin of Product

United States

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